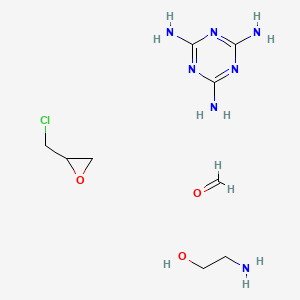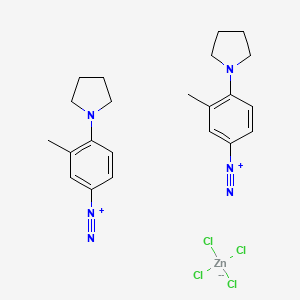
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring, which is further substituted with a methyl group and a pyrrolidine ring The tetrachlorozinc(2-) anion acts as a counterion to balance the charge of the diazonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-methyl-4-pyrrolidin-1-ylbenzenamine. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization reactors where precise control of temperature and reagent concentrations is maintained to ensure high yields and purity. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the nucleophile of choice.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of the azo bond.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Result in the formation of azo compounds, which are often brightly colored.
Reduction Reactions: Yield the corresponding amine, 3-methyl-4-pyrrolidin-1-ylbenzenamine.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs due to its ability to form stable diazonium salts.
Materials Science: Utilized in the preparation of advanced materials, such as conducting polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) primarily involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or azo coupling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- 3-methylbenzenediazonium;tetrachlorozinc(2-)
- 4-methyl-3-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to the presence of both a methyl group and a pyrrolidine ring on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The combination of these substituents with the diazonium group and tetrachlorozinc(2-) counterion provides distinct electronic and steric properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
27569-10-4 |
|---|---|
Molekularformel |
C22H28Cl4N6Zn |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C11H14N3.4ClH.Zn/c2*1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
GQDIZYZEIVCQTE-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Verwandte CAS-Nummern |
52572-38-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
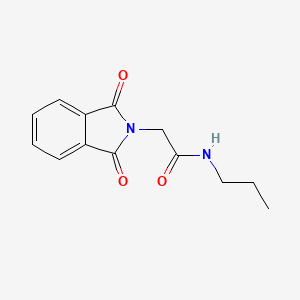
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)

![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)


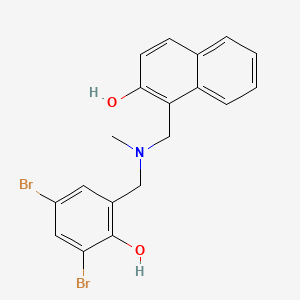
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
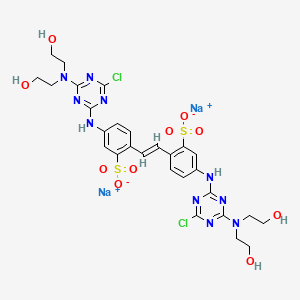
![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
